molecular formula C27H21NO4 B214518 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214518
M. Wt: 423.5 g/mol
InChI Key: PHIDDHVJHGYWME-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI has been shown to modulate cellular signaling pathways, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of PLD by binding to its catalytic domain. This binding prevents the enzyme from interacting with its substrate, which leads to a decrease in PLD activity. The inhibition of PLD activity by 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have downstream effects on a variety of cellular signaling pathways, including the PI3K/Akt and mTOR pathways.
Biochemical and Physiological Effects:
3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-metastatic agent. In addition, 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to be highly selective for PLD, which makes it a useful tool for studying the role of PLD in cellular signaling pathways. However, one limitation of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is that it has relatively low potency, which means that high concentrations of the molecule are required to achieve significant effects.

Future Directions

There are several potential future directions for the study of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent analogs of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one that can achieve significant effects at lower concentrations. Another area of research is the study of the downstream effects of PLD inhibition by 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one on cellular signaling pathways. Finally, the potential therapeutic applications of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one in the treatment of cancer and inflammatory diseases should be further explored.

Synthesis Methods

The synthesis of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-furylacrylic acid with 1-naphthaldehyde followed by a cyclization reaction to form the indole ring. The final step involves the introduction of a hydroxyl group to the molecule. The synthesis of 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in cellular signaling pathways. PLD is involved in a variety of cellular processes, including cell proliferation, migration, and survival. Inhibition of PLD activity by 3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a significant impact on these processes, making it a promising candidate for the development of new drugs.

properties

Product Name

3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C27H21NO4/c29-21(14-15-22-10-6-16-32-22)17-27(31)24-12-3-4-13-25(24)28(26(27)30)18-20-9-5-8-19-7-1-2-11-23(19)20/h1-16,31H,17-18H2/b15-14+

InChI Key

PHIDDHVJHGYWME-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)/C=C/C5=CC=CO5)O

SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C=CC5=CC=CO5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C=CC5=CC=CO5)O

Origin of Product

United States

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